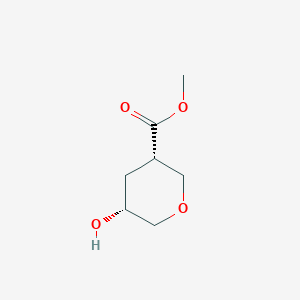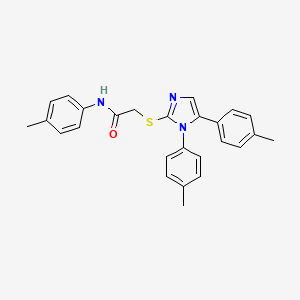![molecular formula C22H24N2O4S B2618431 4-[3-(3,4-Dimethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]morpholine CAS No. 867040-16-2](/img/structure/B2618431.png)
4-[3-(3,4-Dimethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(3,4-Dimethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]morpholine is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies, particularly in the field of medicinal chemistry. In
Aplicaciones Científicas De Investigación
Quinoline Derivatives in Medicinal Chemistry
Quinoline derivatives have been extensively studied for their pharmacological properties. For instance, 8-Hydroxyquinoline (8-HQ) and its derivatives have drawn significant attention due to their potential biological activities. These compounds have been investigated for their applications in treating several diseases, including cancer, HIV, and neurodegenerative disorders. The metal chelation properties of 8-hydroxyquinoline and its derivatives also make them potent candidates for drug development for various therapeutic targets (Gupta, Luxami, & Paul, 2021).
Morpholine Derivatives in Pharmacology
Morpholine is a six-membered aromatic organic heterocycle that is found in various organic compounds developed for diverse pharmacological activities. Recent years have seen an exploration of this moiety, revealing a broad spectrum of pharmacological profiles of morpholine derivatives. This includes significant roles in biochemistry and attracting interest for applications in sensors, organic thin-film transistors, and organic photovoltaics. The design and synthesis of BODIPY-based organic semiconductors for application in OLED devices highlight the potential of morpholine derivatives in optoelectronics (Squeo & Pasini, 2020).
Propiedades
IUPAC Name |
4-[3-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-15-4-6-18(12-16(15)2)29(25,26)21-14-23-20-7-5-17(27-3)13-19(20)22(21)24-8-10-28-11-9-24/h4-7,12-14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLZVGQZNIWSAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3,4-Dimethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

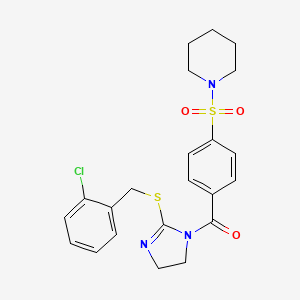
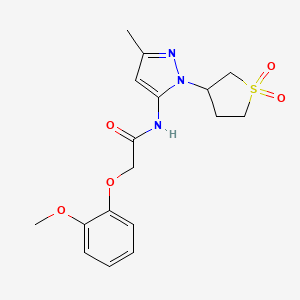
![8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline](/img/structure/B2618353.png)
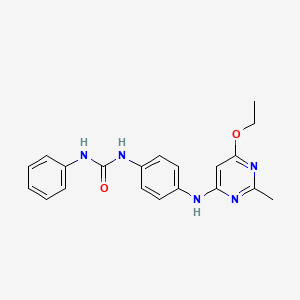
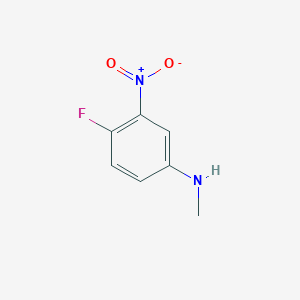
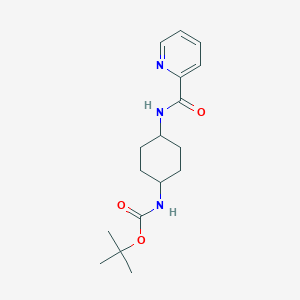
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2618359.png)
![N-[3-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]-3-oxopropyl]acetamide](/img/structure/B2618360.png)

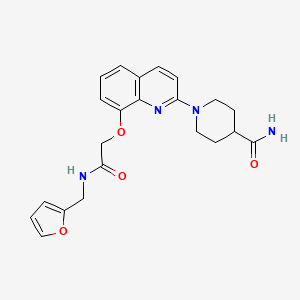
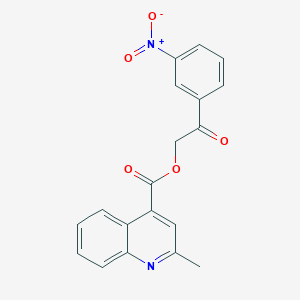
![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2618369.png)
